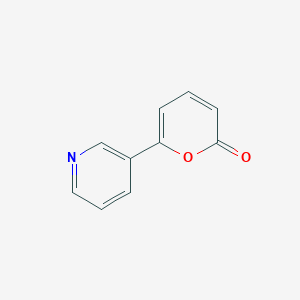
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one is a complex organic compound that features a unique structure combining a thioxanthene core, a pyranone ring, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thioxanthene core, followed by the introduction of the amino group at the 7th position. The pyranone ring is then constructed through cyclization reactions, and finally, the morpholine moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Applications De Recherche Scientifique
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one: shares similarities with other thioxanthene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
587871-49-6 |
|---|---|
Formule moléculaire |
C22H20N2O3S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-(7-amino-9H-thioxanthen-4-yl)-6-morpholin-4-ylpyran-4-one |
InChI |
InChI=1S/C22H20N2O3S/c23-16-4-5-20-15(11-16)10-14-2-1-3-18(22(14)28-20)19-12-17(25)13-21(27-19)24-6-8-26-9-7-24/h1-5,11-13H,6-10,23H2 |
Clé InChI |
VIZRUOUSLRMBFP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC4=C3SC5=C(C4)C=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)





![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
